Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Description
Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a synthetic quinoxaline derivative characterized by a cyanoacetate ester group at position 2 and a 4-ethylpiperazine substituent at position 3 of the quinoxaline core. While direct research data on this compound are sparse in the provided evidence, structural analogues and synthesis methodologies for related compounds offer insights into its properties .
Properties
IUPAC Name |
heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-3-5-6-7-10-17-31-24(30)19(18-25)22-23(29-15-13-28(4-2)14-16-29)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,19H,3-7,10,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTLCVCYBDIKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate, commonly referred to as HEQA, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
HEQA is characterized by a complex structure that includes a quinoxaline moiety and a piperazine substituent. Its molecular formula is , which contributes to its unique pharmacological profile. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
HEQA's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The following mechanisms have been identified:
- Dopamine Receptor Modulation : HEQA shows affinity for dopamine receptors, particularly D3 and D2 subtypes, which are implicated in neuropsychiatric disorders. This modulation can influence dopaminergic signaling, potentially offering therapeutic benefits in conditions such as schizophrenia and Parkinson's disease.
- Inhibition of Protein Kinases : Studies indicate that HEQA may inhibit certain protein kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models, suggesting potential applications in oncology.
Anticancer Properties
HEQA has demonstrated promising anticancer activity in various preclinical studies. A notable study evaluated its effects on breast cancer cell lines, revealing that HEQA induced apoptosis and inhibited cell migration. The compound's ability to disrupt microtubule dynamics was highlighted as a key mechanism contributing to its cytotoxic effects.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 15 | Apoptosis induction |
| Study 2 | MDA-MB-231 | 10 | Microtubule disruption |
Neuroprotective Effects
In addition to its anticancer properties, HEQA has shown neuroprotective effects in models of neurodegeneration. Research indicates that HEQA can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's.
Case Studies
- Breast Cancer Model : In a study involving MCF-7 and MDA-MB-231 cell lines, HEQA was administered at varying concentrations. Results indicated significant inhibition of cell viability, with an IC50 value of 15 µM for MCF-7 cells and 10 µM for MDA-MB-231 cells. The mechanism was linked to apoptosis and disruption of the cell cycle.
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that HEQA administration led to improved cognitive function and reduced amyloid plaque deposition. These findings suggest potential for HEQA as a therapeutic agent in neurodegenerative conditions.
Comparison with Similar Compounds
Research Implications and Gaps
- Crystallography : SHELX programs () are widely used for small-molecule refinement, implying that structural data for these compounds could be resolved via X-ray crystallography.
- Biological Activity: No direct data on the target compound’s activity are provided.
- Need for Further Studies : Comparative studies on solubility, stability, and bioactivity are required to validate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
